1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA typically involves the following steps:
Formation of the chlorophenylmethyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA involves its interaction with specific molecular targets. The chlorophenyl and furan groups may interact with enzymes or receptors, leading to modulation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(4-BROMOPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA: Similar structure but with a bromine atom instead of chlorine.
1-[(4-METHOXYPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA: Contains a methoxy group instead of chlorine.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the chlorophenyl, furan, and urea moieties provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-13-3-1-11(2-4-13)9-18-15(20)17-7-5-14(19)12-6-8-21-10-12/h1-4,6,8,10,14,19H,5,7,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZUMMNSILXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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